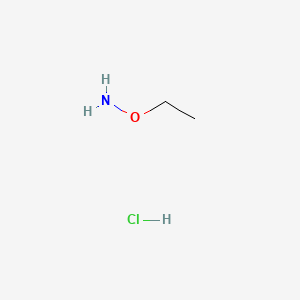
2,3-Dihydro-1,4-benzodithiin
描述
2,3-Dihydro-1,4-benzodithiin is an organic compound with the molecular formula C8H8S2. It is a heterocyclic compound containing a benzene ring fused with a 1,4-dithiin ring. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,4-benzodithiin can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 1,2-mercaptoethanol in the presence of a bromine source such as N-bromosuccinimide (NBS) or copper(II) bromide (CuBr2). This one-pot procedure involves the formation of a monothioacetal intermediate, followed by ring expansion and aromatization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
2,3-Dihydro-1,4-benzodithiin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
科学研究应用
2,3-Dihydro-1,4-benzodithiin has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing novel materials and organic compounds.
Industry: It is used in the development of organic electronics and other advanced materials.
作用机制
The mechanism of action of 2,3-Dihydro-1,4-benzodithiin involves its ability to inhibit the oxidation of thiols. This inhibition is believed to occur through the interaction of the compound with thiol groups, preventing their oxidation and thereby exerting its biological effects .
相似化合物的比较
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: This compound has a similar structure but contains oxygen atoms instead of sulfur atoms in the ring.
2,3-Dihydro-1,4-benzoxathiine: This compound contains both oxygen and sulfur atoms in the ring and has been studied for its biological activities.
Uniqueness
2,3-Dihydro-1,4-benzodithiin is unique due to its specific arrangement of sulfur atoms in the ring, which imparts distinct chemical and biological properties. Its ability to inhibit thiol oxidation sets it apart from other similar compounds.
属性
IUPAC Name |
2,3-dihydro-1,4-benzodithiine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8S2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDHILKLKOQXEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211509 | |
| Record name | Benzodithiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6247-55-8 | |
| Record name | Benzodithiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006247558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzodithiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 2,3-Dihydro-1,4-benzodithiins?
A1: A key method involves a one-pot reaction using readily available starting materials. Cyclohexanone derivatives react with ethane-1,2-dithiol in the presence of N-bromosuccinimide (NBS) in dichloromethane at 0°C. This approach provides good yields of the desired 2,3-Dihydro-1,4-benzodithiin product []. Another method utilizes a catalytic approach, employing bis-o-phenylene tetrasulfide as a benzodithiete equivalent in a [4+2] cycloaddition reaction with alkenes. This reaction is catalyzed by Mo(tfd)2(bdt), where tfd represents S2C2(CF3)2 and bdt represents S2C6H4 [].
Q2: Can the this compound structure be further functionalized?
A2: Yes, research demonstrates that introducing substituents on the core structure is possible. For instance, 2,3-dihydro-4aH-cyclohepta-1,4-dithiin can be reacted with triphenylmethyl tetrafluoroborate, followed by condensation with α-bromomalononitrile in pyridine. This sequence yields 5- and 7-(dicyanomethylene)-2,3-dihydrocyclohepta-1,4-dithiins, showcasing the feasibility of adding functional groups to the parent molecule [].
Q3: Are there any reported reactions of this compound with specific reagents?
A3: Yes, studies have explored the reactivity of this compound with sodium methoxide. While specific details about the reaction products and mechanism require further investigation, this research highlights the potential for chemical modification of the compound [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![tert-butyl N-[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]carbamate](/img/structure/B1209051.png)



![2-[(2,5-Dimethylphenyl)methylthio]-5-(3-pyridinyl)-1,3,4-oxadiazole](/img/structure/B1209062.png)

